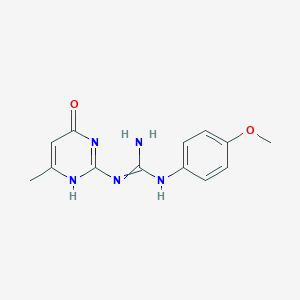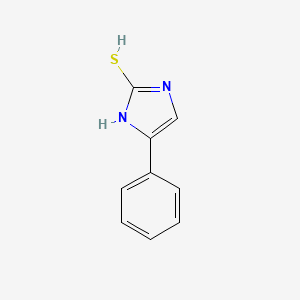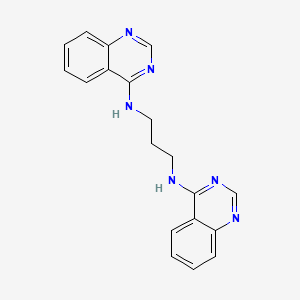
1-(4-methoxyphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “1-(4-methoxyphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine” is a premixed electrophoresis buffer known as Tris-Glycine-Sodium Dodecyl Sulfate (SDS) buffer. This buffer is commonly used in protein electrophoresis, specifically in Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE). It contains 25 millimolar Tris, 192 millimolar glycine, and 0.1% SDS, with a pH of 8.3 when diluted to 1x with water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Tris-Glycine-SDS buffer involves mixing precise amounts of Tris, glycine, and SDS in distilled deionized water. The components are dissolved and mixed thoroughly to ensure homogeneity. The buffer is then adjusted to the desired pH of 8.3 using hydrochloric acid or sodium hydroxide.
Industrial Production Methods: In industrial settings, the buffer is produced in large batches using automated mixing systems to ensure consistency and quality. The components are weighed and added to large mixing tanks, where they are dissolved in deionized water. The pH is adjusted, and the solution is filtered to remove any particulates. The final product is then packaged in various sizes, ranging from small laboratory bottles to large industrial containers .
Chemical Reactions Analysis
Types of Reactions: Tris-Glycine-SDS buffer primarily undergoes dissolution and ionization reactions. The Tris component acts as a buffering agent, maintaining the pH of the solution. Glycine serves as a zwitterion, helping to stabilize the pH, while SDS is an anionic detergent that denatures proteins by disrupting non-covalent bonds.
Common Reagents and Conditions: The buffer is typically used in electrophoresis under conditions where proteins are denatured and separated based on their molecular weight. The common reagents used in conjunction with this buffer include acrylamide, bis-acrylamide, ammonium persulfate, and tetramethylethylenediamine (TEMED) for gel preparation.
Major Products Formed: The major products formed during the use of this buffer in electrophoresis are separated protein bands, which can be visualized using various staining techniques such as Coomassie Brilliant Blue or silver staining .
Scientific Research Applications
Chemistry: In chemistry, Tris-Glycine-SDS buffer is used for the separation and analysis of proteins and peptides. It is essential in studying protein structure, function, and interactions.
Biology: In biological research, this buffer is used in proteomics to analyze protein expression, post-translational modifications, and protein-protein interactions. It is also used in Western blotting to transfer proteins from gels to membranes for further analysis.
Medicine: In medical research, Tris-Glycine-SDS buffer is used to study disease-related proteins, identify biomarkers, and develop diagnostic assays. It is also used in the production of recombinant proteins for therapeutic use.
Industry: In the biotechnology and pharmaceutical industries, this buffer is used in quality control processes to ensure the purity and consistency of protein products. It is also used in the development and production of biopharmaceuticals .
Mechanism of Action
The mechanism of action of Tris-Glycine-SDS buffer involves the denaturation of proteins by SDS, which binds to the proteins and imparts a negative charge proportional to their length. This allows the proteins to be separated based on their molecular weight during electrophoresis. Tris and glycine maintain the pH and ionic strength of the buffer, ensuring optimal conditions for protein separation .
Comparison with Similar Compounds
Similar Compounds:
- Tris-Tricine-SDS buffer
- Tris-Acetate-SDS buffer
- Tris-Borate-EDTA buffer
Uniqueness: Tris-Glycine-SDS buffer is unique in its ability to provide a stable pH environment and effective protein denaturation, making it ideal for SDS-PAGE. Compared to other buffers, it offers a balance of buffering capacity and ionic strength, which is crucial for the resolution of protein bands during electrophoresis .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-8-7-11(19)17-13(15-8)18-12(14)16-9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H4,14,15,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGPNAUFFJKFBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)N=C(N)NC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)N=C(N)NC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[4-(acetylamino)phenyl]sulfonyl}norleucine](/img/structure/B7773553.png)
![Ethyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B7773560.png)
![ETHYL 3-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE](/img/structure/B7773567.png)

![4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B7773575.png)
![ethyl 4-[2-amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-1,3-thiazol-5-yl]butanoate](/img/structure/B7773581.png)
![N-[[[3-[(Benzoyl)amino]phenyl]amino](thioxo)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B7773584.png)
![1-[3-(PYRROLIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL](/img/structure/B7773594.png)
![ethyl 7-oxo-4H-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B7773603.png)

![9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B7773619.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B7773632.png)
![2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B7773641.png)
![2-[(2-CHLOROBENZYL)SULFANYL]PYRIDINE-3-CARBOXYLIC ACID](/img/structure/B7773644.png)
